1-Bromo-8-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 1 and 8 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-8-(difluoromethyl)naphthalene can be synthesized through a multi-step process starting from naphthalene. The initial step involves the bromination of naphthalene to form 1-bromonaphthalene. This is typically achieved by treating naphthalene with bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-8-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding naphthalene derivative without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of nitriles.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-(difluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific optical and electronic properties.
Biomedical Research: It is investigated for its potential use in drug development and as a fluorescent probe in biological studies.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-(difluoromethyl)naphthalene involves its interaction with various molecular targets. In coupling reactions, the bromine atom is replaced by a new substituent through a palladium-catalyzed process. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: Similar structure but lacks the difluoromethyl group.
1-Bromo-8-methyl-naphthalene: Contains a methyl group instead of a difluoromethyl group.
1-Bromo-3-(difluoromethyl)naphthalene: The difluoromethyl group is positioned differently on the naphthalene ring.
Uniqueness: 1-Bromo-8-(difluoromethyl)naphthalene is unique due to the presence of both bromine and difluoromethyl groups at specific positions on the naphthalene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C11H7BrF2 |
---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
1-bromo-8-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,11H |
InChI-Schlüssel |
TVHNAJXXZMNPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.